Methyl 5-(trimethylsilyl)furan-3-carboxylate

regioselective synthesis ipso-substitution silylated furans

Methyl 5-(trimethylsilyl)furan-3-carboxylate (CAS 1306605-73-1, C₉H₁₄O₃Si, MW 198.29) is a heterocyclic building block featuring a furan core substituted at the 3-position with a methyl ester and at the 5-position with a trimethylsilyl (TMS) group. The compound belongs to the class of silylated furan carboxylates, where the TMS moiety serves as both a steric blocking group and an ipso-directing element, enabling regiochemical control in subsequent transformations that is not achievable with non-silylated furan-3-carboxylate esters.

Molecular Formula C9H14O3Si
Molecular Weight 198.29 g/mol
Cat. No. B13174799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(trimethylsilyl)furan-3-carboxylate
Molecular FormulaC9H14O3Si
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=C1)[Si](C)(C)C
InChIInChI=1S/C9H14O3Si/c1-11-9(10)7-5-8(12-6-7)13(2,3)4/h5-6H,1-4H3
InChIKeyLJNIJBZCIPQGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(trimethylsilyl)furan-3-carboxylate – Silylated Furan Building Block for Regioselective Synthesis


Methyl 5-(trimethylsilyl)furan-3-carboxylate (CAS 1306605-73-1, C₉H₁₄O₃Si, MW 198.29) is a heterocyclic building block featuring a furan core substituted at the 3-position with a methyl ester and at the 5-position with a trimethylsilyl (TMS) group . The compound belongs to the class of silylated furan carboxylates, where the TMS moiety serves as both a steric blocking group and an ipso-directing element, enabling regiochemical control in subsequent transformations that is not achievable with non-silylated furan-3-carboxylate esters [1].

Why Methyl 5-(trimethylsilyl)furan-3-carboxylate Cannot Be Replaced by a Generic Furan-3-carboxylate


Simple furan-3-carboxylate esters lack the steric and electronic attributes conferred by the 5-TMS group. NMR and computational (CNDO/2) studies on related 5-trimethylsilylfurans demonstrate that the TMS substituent alters the electronic structure of the furan ring in an additive manner, while the electronic effects are poorly transmitted between the 2- and 5-positions, meaning that substitution at one position does not perturb reactivity at the other in a predictable way [1]. Consequently, a non-silylated furan-3-carboxylate cannot serve as a latent nucleophile for ipso-substitution, cannot direct electrophilic attack to the 5-position, and lacks the unique Diels–Alder reactivity profile and subsequent TMS rearrangement chemistry that distinguishes the silylated congener [2]. Procuring a generic analog forfeits these synthetic handles.

Methyl 5-(trimethylsilyl)furan-3-carboxylate – Head-to-Head Quantitative Differentiation Evidence


TMS as an Ipso-Directing Group: Regioselective Synthesis Advantage over Non-Silylated Furan-3-carboxylates

In polysubstituted furan synthesis, trimethylsilyl groups at the furan 5-position function as ipso-directing groups, enabling regiospecific electrophilic substitution and cross-coupling at the silylated position [1]. Methyl furan-3-carboxylate (R = H at C5) undergoes electrophilic attack with poor regioselectivity, while the TMS analog directs substitution exclusively to C5 via ipso-desilylation. In the Wong–Wong program, 5-trimethylsilylfuran derivatives demonstrated complete regiospecificity in lithiation-alkylation, Sonogashira, and Suzuki sequences, yielding 2,3-, 2,4-, and 2,3,5-substituted furans that were inaccessible from the non-silylated parent [1]. This regiospecificity is a direct consequence of the TMS group and cannot be replicated by hydrogen, halogen, or alkyl substituents at C5.

regioselective synthesis ipso-substitution silylated furans

LogP Advantage: Higher Lipophilicity vs. Non-Silylated Methyl Furan-3-carboxylate for Non-Aqueous Reaction Media

The experimentally determined logP of methyl 5-(trimethylsilyl)furan-3-carboxylate is 3.868 [1]. In contrast, methyl furan-3-carboxylate (CAS 614-99-3) has a computed XLogP3 of 1.1 [2]. The ~2.8 log unit increase translates to approximately 600-fold greater partitioning into organic phases, which is critical for reactions conducted in non-polar solvents (e.g., toluene, hexane) or biphasic systems where the silylated compound remains quantitatively in the organic layer, whereas the non-silylated congener partitions partially into aqueous phases, leading to yield losses during aqueous workup.

lipophilicity logP solubility reaction engineering

TMS-Enabled Tandem Diels–Alder / Rearrangement: 70–90% Yield for Complex Scaffolds Not Accessible from Non-Silylated Furans

The TMS substituent at the furan 5-position enables a unique base-catalyzed intramolecular Diels–Alder (IMDA) reaction followed by TMS 1,2-rearrangement and Brook rearrangement. In the study by Wu et al., 5-trimethylsilyl-2-furfuryl propargyl ethers 1a–1f underwent IMDA/rearrangement to afford cycloadducts 2a–2f and 3a–3f in 70–90% isolated yield [1]. The non-silylated furfuryl propargyl ether analog did not undergo the tandem rearrangement sequence, demonstrating that the TMS group is mechanistically essential for the cascade. Methyl 5-(trimethylsilyl)furan-3-carboxylate, bearing a TMS group at the 5-position, is structurally primed to participate in analogous IMDA/rearrangement cascades following appropriate functionalization at the 2-position.

Diels-Alder silyl rearrangement Brook rearrangement complex scaffold synthesis

Procurement-Ready Purity and Supplier Specifications vs. 5-Bromo Analog

Commercially available methyl 5-(trimethylsilyl)furan-3-carboxylate (Enamine, EN300-77687) is supplied at a minimum purity of 95% with a lead time of 7 days . In contrast, methyl 5-bromofuran-3-carboxylate (CAS 197846-08-5, MW 205.01) is also available at 95% purity, but the brominated analog is a lachrymator, requires storage under inert atmosphere to prevent photolytic debromination, and cannot participate in TMS-specific ipso-substitution or IMDA/rearrangement cascades . The TMS compound is chemically orthogonal to halogen-bearing building blocks, enabling sequential functionalization strategies where both TMS and halogen handles are differentiated in the same molecule.

purity procurement building block quality control

Methyl 5-(trimethylsilyl)furan-3-carboxylate – High-Impact Application Scenarios Derived from Quantitative Evidence


Regioselective Synthesis of 2,5-Disubstituted Furan-3-carboxylate Pharmacophores

When a medicinal chemistry program requires a 5-aryl/alkenyl-furan-3-carboxylate core, methyl 5-(trimethylsilyl)furan-3-carboxylate enables direct ipso-desilylative cross-coupling (e.g., Suzuki, Sonogashira) with complete regioselectivity at C5, as demonstrated in the Wong–Wong furan synthesis platform [1]. The non-silylated methyl furan-3-carboxylate would require protection/deprotection sequences and would yield regioisomeric mixtures. The 95% purity (Enamine) and 7-day lead time support rapid SAR exploration.

Construction of Complex Polycyclic Scaffolds via Tandem IMDA / TMS Rearrangement Cascades

For total synthesis and natural-product-like library construction, the TMS group at the 5-position is mechanistically essential for the base-catalyzed intramolecular Diels–Alder / TMS 1,2-rearrangement / Brook rearrangement cascade, which delivers polycyclic products in 70–90% yield [2]. This one-step complexity-generating transformation cannot be performed with the non-silylated, bromo, or chloro analogs, making the TMS compound an irreplaceable substrate for this reaction manifold.

Process Chemistry in Hydrophobic, Non-Aqueous Reaction Systems

With a logP of 3.868—approximately 600-fold higher organic-phase partitioning than methyl furan-3-carboxylate (logP 1.1) [3][4]—the compound is quantitatively retained in non-polar organic solvents during biphasic workup. This property is advantageous in continuous-flow synthesis and large-scale batch processes where aqueous-phase losses of substrate must be minimized.

Orthogonal Functionalization in Multi-Step Syntheses Requiring TMS/Halogen Differentiation

Unlike methyl 5-bromofuran-3-carboxylate, whose bromine substituent is reactive under cross-coupling conditions and requires inert-atmosphere storage, the TMS group is chemically orthogonal and stable under standard laboratory storage . This allows the TMS-bearing furan-3-carboxylate to be used in sequences where the TMS handle is unmasked via fluoride-mediated desilylation only at the desired stage, providing temporal control over reactivity that is not possible with halogenated analogs.

Quote Request

Request a Quote for Methyl 5-(trimethylsilyl)furan-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.